2-Ethyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperidine
Description
Properties
IUPAC Name |
2-ethyl-1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3S/c1-6-15-9-7-8-10-19(15)23(20,21)18-12-16(13(2)3)14(4)11-17(18)22-5/h11-13,15H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSJVCLZHFTPKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperidine is a compound of interest due to its potential biological activities. This article aims to synthesize current research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine core substituted with a sulfonamide group and an aromatic moiety. Its chemical formula is , with a molecular weight of approximately 304.39 g/mol. The structural characteristics contribute to its interaction with biological targets.
Biological Activity Overview
Recent studies have highlighted various aspects of the biological activity of this compound:
- Antimicrobial Activity : Research has indicated that derivatives of sulfonamide compounds exhibit antimicrobial properties. The presence of the benzenesulfonyl group in this compound may enhance its efficacy against certain bacterial strains .
- Anticancer Potential : Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells. For instance, compounds with structural similarities have shown IC50 values in the micromolar range against various cancer cell lines, indicating potential for further development in cancer therapy .
The biological activity is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with a sulfonamide group often act as inhibitors of specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival .
- Modulation of Signaling Pathways : Similar compounds have been shown to interfere with key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation .
- Interaction with Receptors : The piperidine structure allows for interaction with neurotransmitter receptors, potentially influencing neuropharmacological profiles .
Case Studies
Several case studies have explored the effects of structurally related compounds:
- Study on Anticancer Activity : A study involving a series of sulfonamide derivatives reported significant cytotoxic effects against MCF-7 breast cancer cells, with some derivatives exhibiting IC50 values as low as 9.24 µM . This indicates the potential for this compound to exhibit similar effects.
- Neuropharmacological Effects : Another investigation into piperidine analogs highlighted their ability to modulate dopamine transporter activity, which could have implications for treating neurological disorders . This suggests that the compound may also possess neuroactive properties.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound’s piperidine ring is substituted at the 1-position with a benzenesulfonyl group and at the 2-position with an ethyl group. This contrasts with structurally related piperidine derivatives, such as 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one (), which features an acetyl group and phenyl substituents. Key structural differences include:
*The chair conformation is hypothesized based on the prevalence of this conformation in piperidine derivatives with bulky substituents .
- Steric Effects : The benzenesulfonyl group in the target compound introduces greater steric hindrance compared to the acetyl group in the analog from . This may distort the piperidine ring’s geometry or influence substituent dihedral angles.
Electronic Properties
For the target compound:
- The sulfonyl group’s electron-withdrawing nature is expected to lower HOMO energy levels, reducing nucleophilicity.
- The methoxy group’s electron-donating effects may partially counterbalance this, creating localized regions of electron density.
Comparative Data:
| Compound | HOMO (eV) | LUMO (eV) | Gap (eV) |
|---|---|---|---|
| Target Compound | Not reported | Not reported | Not reported |
| 1-[r-2,c-6-diphenyl...]ethan-1-one | -6.8 | -1.6 | 5.2 |
Further DFT studies on the target compound are required to validate these hypotheses.
Intermolecular Interactions and Crystal Packing
The analog in forms C–H···O hydrogen-bonded chains along the crystallographic b-axis. For the target compound:
- The sulfonyl oxygen atoms are potent hydrogen-bond acceptors, likely enabling stronger intermolecular interactions than the acetyl oxygen in the analog.
- The methoxy group may participate in additional C–H···O or lone-pair interactions, influencing crystal packing.
Hypothetical Packing Motifs:
| Compound | Dominant Interactions | Packing Motif |
|---|---|---|
| Target Compound | C–H···O (sulfonyl/methoxy), van der Waals | Layered or helical |
| 1-[r-2,c-6-diphenyl...]ethan-1-one | C–H···O (acetyl) | Chain-like |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
